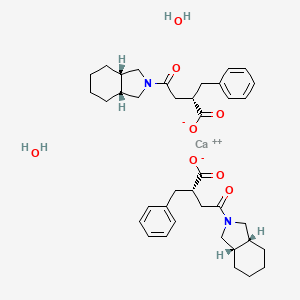

Mitiglinide Calcium Hydrate

Description

Properties

IUPAC Name |

calcium;(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C19H25NO3.Ca.2H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;2*1H2/q;;+2;;/p-2/t2*15-,16+,17-;;;/m00.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVLNUAVAONTEW-UZYHXJQGSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)[O-].C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52CaN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046728 | |

| Record name | Mitiglinide calcium dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

704.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207844-01-7 | |

| Record name | Mitiglinide calcium hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207844017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mitiglinide calcium dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Benzyl-4-oxo-4-(cis-perhydroisoindol-2-yl)butyric acid calcium salt dehydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MITIGLINIDE CALCIUM DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9651C21W3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Mitiglinide Calcium Hydrate on the SUR1/Kir6.2 Complex

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitiglinide (B115668), a rapid-acting insulin (B600854) secretagogue of the glinide class, exerts its therapeutic effect in type 2 diabetes by modulating the activity of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells. This channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel 6.2 (Kir6.2) subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[1][2][3][4] Mitiglinide selectively binds to the SUR1 subunit, inducing a conformational change that leads to the closure of the Kir6.2 pore. This inhibition of potassium ion efflux results in depolarization of the β-cell membrane, activation of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[5][6][7] This guide provides a detailed technical overview of the molecular mechanism of Mitiglinide's action, supported by quantitative data, experimental protocols, and visual diagrams of the involved pathways and workflows.

Molecular Interaction and Binding Site

Recent cryo-electron microscopy (cryo-EM) studies have elucidated the precise binding mode of Mitiglinide to the SUR1 subunit.[1] Mitiglinide binds to a site within the central vestibule of SUR1, often referred to as the "A-site," which is a common binding pocket for insulin secretagogues.[1] This binding pocket is formed by residues located on transmembrane helices TM7 and TM8 of the first transmembrane domain (TMD1) and TM16 and TM17 of the second transmembrane domain (TMD2).[1]

The interaction between Mitiglinide and SUR1 involves a combination of polar and hydrophobic interactions.[1] The binding of Mitiglinide locks the SUR1 subunit in an inward-facing conformation where the nucleotide-binding domains (NBDs) are separated.[1] This conformational state is crucial for the subsequent inhibition of the associated Kir6.2 channel.

Quantitative Analysis of Mitiglinide's Potency and Selectivity

Electrophysiological studies have quantified the inhibitory effect of Mitiglinide on different subtypes of K-ATP channels. These studies consistently demonstrate Mitiglinide's high selectivity for the pancreatic β-cell channel (Kir6.2/SUR1) over the cardiac (Kir6.2/SUR2A) and smooth muscle (Kir6.2/SUR2B) isoforms.[8][9][10]

| K-ATP Channel Subtype | Drug | IC50 | Reference |

| Kir6.2/SUR1 (pancreatic β-cell) | Mitiglinide | 4 nM | [8] |

| Kir6.2/SUR1 (pancreatic β-cell) | Mitiglinide | 100 nM | [9] |

| Kir6.2/SUR1 (pancreatic β-cell) | Glibenclamide | ~4 nM | [8] |

| Kir6.2/SUR2A (cardiac muscle) | Mitiglinide | 3 µM | [8] |

| Kir6.2/SUR2B (smooth muscle) | Mitiglinide | 5 µM | [8] |

| Kir6.2/SUR1 | Nateglinide | >100 nM | [9] |

| Kir6.2/SUR1 | Repaglinide | 1.6 µM (IC50 for [3H]glibenclamide displacement) | [9] |

Table 1: Comparative IC50 values of Mitiglinide and other insulin secretagogues on different K-ATP channel subtypes.

Radioligand binding assays have further confirmed that Mitiglinide shares an overlapping binding site with sulfonylureas like glibenclamide.[1][9] In competitive binding experiments, Mitiglinide displaces the binding of [3H]glibenclamide to SUR1 with an IC50 of 280 nM.[9]

Signaling Pathway of Mitiglinide-Induced Insulin Secretion

The binding of Mitiglinide to SUR1 initiates a cascade of events within the pancreatic β-cell, culminating in insulin release. The signaling pathway is as follows:

-

Binding: Mitiglinide binds to the A-site on the SUR1 subunit of the K-ATP channel.[1]

-

Conformational Change: This binding event stabilizes SUR1 in an inward-facing conformation, which allosterically induces the closure of the associated Kir6.2 potassium channel pore.[1]

-

Membrane Depolarization: The closure of the K-ATP channel prevents the efflux of positively charged potassium ions, leading to the depolarization of the β-cell membrane.[5][6][7]

-

Calcium Influx: The change in membrane potential activates voltage-gated calcium channels (VGCCs).[5][6]

-

Insulin Exocytosis: The opening of VGCCs allows for the influx of extracellular calcium ions, raising the intracellular calcium concentration. This increase in cytosolic calcium triggers the fusion of insulin-containing secretory granules with the cell membrane and the subsequent release of insulin into the bloodstream.[5][7]

Experimental Protocols

The elucidation of Mitiglinide's mechanism of action has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Cell Culture and Transfection for K-ATP Channel Expression

This protocol is for the transient expression of K-ATP channel subunits in a mammalian cell line, such as COSm6 or HEK293T cells, for subsequent electrophysiological or binding studies.

-

Materials:

-

COSm6 or HEK293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Plasmids encoding Kir6.2 and SUR1

-

Transfection reagent (e.g., Lipofectamine or FuGENE 6)

-

35 mm culture dishes

-

-

Procedure:

-

Cell Plating: Plate cells onto 35 mm culture dishes to achieve 50-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with cDNAs for Kir6.2 and SUR1 using a suitable transfection reagent as per the manufacturer's instructions. A green fluorescent protein (GFP) reporter plasmid can be co-transfected to identify successfully transfected cells.

-

Incubation: Incubate the transfected cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for protein expression before proceeding with experiments.

-

Inside-Out Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in an excised patch of the cell membrane, with the intracellular face exposed to the bath solution.

-

Materials:

-

Transfected cells expressing K-ATP channels

-

Pipette (extracellular) solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, pH 7.3 with KOH.

-

Bath (intracellular) solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, pH 7.3 with KOH.

-

Stock solutions of ATP, MgCl2, and Mitiglinide.

-

Borosilicate glass capillaries

-

Patch-clamp amplifier and data acquisition system

-

-

Procedure:

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 0.5-1 MΩ when filled with the pipette solution.

-

Gigaseal Formation: Approach a transfected cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Patch Excision: After establishing a stable seal, pull the pipette away from the cell to excise the membrane patch, creating the inside-out configuration.

-

Data Recording: Apply a constant holding potential (e.g., -50 mV) and record the channel currents.

-

Solution Perfusion: Use a perfusion system to rapidly exchange the bath solution with solutions containing different concentrations of Mitiglinide, with or without ATP, to determine the dose-response relationship.

-

Cryo-Electron Microscopy (Cryo-EM) Structure Determination

Cryo-EM has been instrumental in visualizing the high-resolution structure of the SUR1 subunit in complex with Mitiglinide.

-

Protein Expression and Purification:

-

A truncated construct of SUR1 (SUR1core), encompassing the transmembrane domains and nucleotide-binding domains, is expressed in a suitable cell line (e.g., Sf9 insect cells).

-

The protein is purified using affinity chromatography.

-

-

Sample Preparation:

-

The purified SUR1core protein is incubated with ATP and Mitiglinide.

-

A small volume (e.g., 2.5 µl) of the protein-ligand complex is applied to a glow-discharged cryo-EM grid.

-

The grid is blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane.

-

-

Data Collection and Processing:

-

Micrographs are collected on a Titan Krios electron microscope.

-

Image processing software (e.g., RELION) is used for particle picking, 2D and 3D classification, and 3D reconstruction to generate the final high-resolution density map.

-

Conclusion

Mitiglinide Calcium Hydrate's mechanism of action on the SUR1/Kir6.2 complex is a well-defined process involving specific molecular interactions that lead to a precise physiological outcome. Its high affinity and selectivity for the pancreatic β-cell K-ATP channel isoform underscore its utility as a targeted therapeutic for type 2 diabetes. The detailed understanding of its binding site and the conformational changes it induces, as revealed by advanced techniques like cryo-EM, provides a solid foundation for the rational design of next-generation insulin secretagogues with improved efficacy and safety profiles. The experimental protocols outlined in this guide serve as a practical resource for researchers investigating the pharmacology of K-ATP channels and the development of novel antidiabetic agents.

References

- 1. Structural Insights Into the High Selectivity of the Anti-Diabetic Drug Mitiglinide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of mitiglinide (S 21403) on Kir6.2/SUR1, Kir6.2/SUR2A and Kir6.2/SUR2B types of ATP-sensitive potassium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Automated patch clamp analysis of heterologously expressed Kir6.2/SUR1 and Kir6.1/SUR2B KATP currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. sketchviz.com [sketchviz.com]

- 7. Determination of radioligand specific activity using competition binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. DOT Language | Graphviz [graphviz.org]

- 10. addgene.org [addgene.org]

An In-depth Technical Guide to the Synthesis and Characterization of (S)-Mitiglinide Calcium Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Mitiglinide Calcium Dihydrate is a rapid-acting oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus. It belongs to the meglitinide (B1211023) class of drugs and exerts its therapeutic effect by stimulating insulin (B600854) secretion from pancreatic β-cells. This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-Mitiglinide Calcium Dihydrate, including detailed experimental protocols, data analysis, and visualization of its mechanism of action.

Synthesis of (S)-Mitiglinide Calcium Dihydrate

The synthesis of (S)-Mitiglinide Calcium Dihydrate is a multi-step process that involves the preparation of key chiral intermediates followed by their condensation and final salt formation. A common and effective synthetic route starts from the commercially available (S)-2-benzylsuccinic acid.

Synthesis Workflow

The overall synthetic workflow can be visualized as follows:

Caption: General synthesis workflow for (S)-Mitiglinide Calcium Dihydrate.

Experimental Protocols

Step 1: Synthesis of (S)-2-Benzylsuccinic Anhydride

This protocol describes the formation of the cyclic anhydride from (S)-2-benzylsuccinic acid.

-

Materials:

-

(S)-2-Benzylsuccinic acid

-

Acetic anhydride

-

-

Procedure:

-

A mixture of (S)-2-benzylsuccinic acid and an excess of acetic anhydride is heated at reflux for 2-3 hours.

-

The reaction progress can be monitored by the complete dissolution of the starting material.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The excess acetic anhydride is removed under reduced pressure to yield crude (S)-2-benzylsuccinic anhydride, which can be used in the next step without further purification.

-

Step 2: Synthesis of (S)-Mitiglinide (Free Acid)

This protocol details the ring-opening of the anhydride with cis-hexahydroisoindoline to form the amide.

-

Materials:

-

(S)-2-Benzylsuccinic anhydride

-

cis-Hexahydroisoindoline

-

Toluene

-

-

Procedure:

-

(S)-2-Benzylsuccinic anhydride is dissolved in anhydrous toluene in a reaction vessel under an inert atmosphere (e.g., nitrogen).

-

A solution of cis-hexahydroisoindoline (1.0-1.2 equivalents) in toluene is added dropwise to the anhydride solution at room temperature with stirring.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The completion of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude (S)-Mitiglinide free acid.

-

Step 3: Formation of (S)-Mitiglinide Calcium Dihydrate Salt

This protocol describes the final salt formation and crystallization.

-

Materials:

-

(S)-Mitiglinide (free acid)

-

Ethanol

-

2N Sodium hydroxide (B78521) solution

-

Calcium chloride

-

Water

-

-

Procedure:

-

The crude (S)-Mitiglinide free acid is dissolved in ethanol.

-

A stoichiometric amount of 2N aqueous sodium hydroxide solution is added to the solution.

-

This solution is then added dropwise to a vigorously stirred aqueous solution of calcium chloride.

-

The resulting precipitate of (S)-Mitiglinide Calcium Dihydrate is collected by filtration.

-

The collected solid is washed with water and then recrystallized from a mixture of ethanol and water to yield the pure product as a white crystalline solid.[1]

-

Characterization of (S)-Mitiglinide Calcium Dihydrate

The synthesized (S)-Mitiglinide Calcium Dihydrate is characterized by various analytical techniques to confirm its identity, purity, and structure.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₈H₄₈CaN₂O₆·2H₂O |

| Molecular Weight | 704.91 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 179-185 °C[2] |

| Optical Rotation [α]D | +5° to +9° (c=1, MeOH) |

| Purity (HPLC) | ≥98% |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of (S)-Mitiglinide would be expected to show characteristic signals for the aromatic protons of the benzyl (B1604629) group, the methine and methylene (B1212753) protons of the succinic acid backbone, and the protons of the cis-hexahydroisoindoline moiety.

-

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the succinic acid and isoindoline (B1297411) ring systems.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of (S)-Mitiglinide Calcium Dihydrate would exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching (water) |

| ~3030 | Aromatic C-H stretching |

| ~2930, 2860 | Aliphatic C-H stretching |

| ~1640 | Amide C=O stretching |

| ~1580 | Carboxylate (COO⁻) stretching |

| ~1450, 1495 | Aromatic C=C stretching |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a molecular ion peak corresponding to the free acid form of Mitiglinide.

| m/z | Assignment |

| ~316.19 | [M+H]⁺ of Mitiglinide free acid (C₁₉H₂₅NO₃) |

| ~338.17 | [M+Na]⁺ of Mitiglinide free acid |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is typically used for the purity determination of (S)-Mitiglinide Calcium Dihydrate.

-

Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 4.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile) in a ratio of approximately 30:70.[3]

-

Flow Rate: 1.0 mL/min

-

Retention Time: Approximately 3.6 minutes, depending on the exact conditions.[3]

Mechanism of Action: Signaling Pathway

(S)-Mitiglinide stimulates insulin secretion from pancreatic β-cells by interacting with the ATP-sensitive potassium (KATP) channels on the cell membrane.[5][6]

References

A Technical Guide to the Chiral Synthesis and Purification of Mitiglinide Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chiral synthesis and purification of Mitiglinide enantiomers. Mitiglinide, a rapid-acting insulin (B600854) secretagogue, is used for the treatment of type 2 diabetes mellitus. The therapeutic activity of Mitiglinide resides primarily in the (S)-enantiomer, making the stereoselective synthesis or efficient resolution of its enantiomers a critical aspect of its pharmaceutical development.

Chiral Synthesis of (S)-Mitiglinide

The enantioselective synthesis of (S)-Mitiglinide is paramount to ensure the therapeutic efficacy and safety of the drug. The key chiral intermediate in the synthesis of Mitiglinide is (S)-2-benzylsuccinic acid or its anhydride (B1165640). This section details a robust method for the asymmetric synthesis of this key precursor and its subsequent conversion to a Mitiglinide precursor.

Asymmetric Synthesis of (S)-2-Benzylsuccinic Anhydride

A highly effective method for establishing the stereocenter of the succinic acid moiety is through the Rh-catalyzed asymmetric hydrogenation of a prochiral maleic anhydride derivative. This approach offers high enantioselectivity and yield.

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation

-

Materials: 3-Benzylmaleic anhydride, [Rh(COD)₂]BF₄, (R)-ZhaoPhos, Anhydrous Dichloromethane (DCM), Hydrogen gas (H₂).

-

Procedure:

-

In a glovebox, a Schlenk tube is charged with [Rh(COD)₂]BF₄ (1 mol%) and (R)-ZhaoPhos (1.1 mol%).

-

Anhydrous DCM is added, and the mixture is stirred for 30 minutes to form the catalyst solution.

-

3-Benzylmaleic anhydride is added to the catalyst solution.

-

The Schlenk tube is sealed, removed from the glovebox, and connected to a hydrogen line.

-

The tube is purged with hydrogen gas three times.

-

The reaction mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 1 hour.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford (S)-2-benzylsuccinic anhydride.

-

| Reactant | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 3-Benzylmaleic anhydride | [Rh(COD)₂]BF₄ / (R)-ZhaoPhos | (S)-2-Benzylsuccinic anhydride | >95 | >98 |

Synthesis of Mitiglinide Precursor from (S)-2-Benzylsuccinic Anhydride

The enantiomerically pure (S)-2-benzylsuccinic anhydride is then reacted with cis-hexahydroisoindoline to form the corresponding amide, a direct precursor to Mitiglinide.

Experimental Protocol: Amide Formation

-

Materials: (S)-2-Benzylsuccinic anhydride, cis-hexahydroisoindoline, a non-nucleophilic base (e.g., triethylamine), anhydrous aprotic solvent (e.g., THF).

-

Procedure:

-

(S)-2-Benzylsuccinic anhydride is dissolved in the anhydrous aprotic solvent under an inert atmosphere (e.g., Nitrogen or Argon).

-

The solution is cooled to 0 °C.

-

To the cooled solution, cis-hexahydroisoindoline (1.0-1.2 equivalents) and the non-nucleophilic base (1.2-1.5 equivalents) are added sequentially.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the Mitiglinide precursor.

-

| Reactants | Product | Yield (%) |

| (S)-2-Benzylsuccinic anhydride, cis-hexahydroisoindoline | (S)-2-benzyl-4-(cis-hexahydroisoindolin-2-yl)-4-oxobutanoic acid | ~90 |

Purification of Mitiglinide Enantiomers

In scenarios where a racemic mixture of Mitiglinide is synthesized, efficient purification methods are required to isolate the desired (S)-enantiomer. This section explores preparative chromatographic techniques that are well-suited for this purpose.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC is a widely used technique for the separation of enantiomers on a larger scale. The selection of the chiral stationary phase (CSP) and the mobile phase is critical for achieving optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving a broad range of chiral compounds.

Illustrative Experimental Protocol for Chiral HPLC Resolution

This protocol is based on the resolution of a structurally related chiral δ-lactam and can be adapted for Mitiglinide.

-

Instrumentation: Preparative HPLC system with a UV detector.

-

Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 25 cm x 1 cm, 5 µm.

-

Mobile Phase: A mixture of n-hexane and ethanol (B145695) with small amounts of trifluoroacetic acid (TFA) and diethylamine (B46881) (DEA) as additives (e.g., n-Hexane/EtOH/DEA/TFA 90:10:0.1:0.3, v/v/v/v).

-

Flow Rate: 2.5 mL/min.

-

Detection: UV at 220 nm.

-

Sample Preparation: The racemic compound is dissolved in the mobile phase at a concentration of approximately 3 mg/mL.

-

Injection Volume: 1 mL per injection.

-

Outcome: This method can achieve high enantiomeric excess (>99%) for the separated enantiomers with good recovery yields (typically >70%).

| Parameter | Value |

| Column | Chiralpak IA (25 cm x 1 cm, 5 µm) |

| Mobile Phase | n-Hexane/EtOH/DEA/TFA (90:10:0.1:0.3, v/v/v/v) |

| Flow Rate | 2.5 mL/min |

| Yield (Enantiomer 1) | 74% |

| Yield (Enantiomer 2) | 82% |

| Enantiomeric Excess | >99% |

Preparative Supercritical Fluid Chromatography (SFC)

Preparative SFC has emerged as a powerful and "greener" alternative to preparative HPLC for chiral separations.[1][2] It utilizes supercritical carbon dioxide as the main mobile phase, which offers advantages such as lower viscosity, higher diffusivity, and reduced solvent consumption.[3] This leads to faster separations, shorter cycle times, and easier solvent removal.

General Principles of Preparative SFC for Chiral Resolution

-

Mobile Phase: Primarily composed of supercritical CO₂ with a small percentage of a polar co-solvent, typically an alcohol like methanol (B129727) or ethanol.

-

Stationary Phases: Similar chiral stationary phases as used in HPLC (e.g., polysaccharide-based) are employed.

-

Advantages:

-

Speed: SFC can be 3 to 5 times faster than HPLC for equivalent separations.[3]

-

Green Chemistry: Significant reduction in the use of organic solvents.

-

Efficiency: The low viscosity of the mobile phase allows for higher flow rates and the use of longer columns for complex separations.

-

While a specific protocol for Mitiglinide is not detailed in the readily available literature, the principles of method development involve screening different chiral stationary phases and optimizing the co-solvent percentage and any additives to achieve the desired separation.

Mechanism of Action of Mitiglinide

Mitiglinide exerts its glucose-lowering effect by stimulating insulin secretion from the pancreatic β-cells.[4] Its mechanism of action is centered on the inhibition of ATP-sensitive potassium (KATP) channels in the β-cell membrane.[5][6][7]

Signaling Pathway of Mitiglinide-Induced Insulin Secretion

Caption: Mitiglinide signaling pathway in pancreatic β-cells.

Conclusion

The development of efficient and stereoselective methods for the synthesis and purification of Mitiglinide enantiomers is crucial for the production of this important antidiabetic drug. Asymmetric synthesis, particularly through Rh-catalyzed hydrogenation, provides a direct route to the desired (S)-enantiomer with high enantiopurity. For racemic mixtures, preparative chromatographic techniques such as HPLC and the increasingly favored SFC offer robust solutions for isolating the active enantiomer. A thorough understanding of these synthetic and purification strategies, coupled with insights into the drug's mechanism of action, provides a solid foundation for researchers and professionals in the field of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mitiglinide : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 4. Mitiglinide | C19H25NO3 | CID 121891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Mitiglinide Calcium Hydrate? [synapse.patsnap.com]

- 6. selleckchem.com [selleckchem.com]

- 7. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Crystal Polymorphism of Mitiglinide Calcium Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitiglinide (B115668) calcium hydrate (B1144303), a rapid-acting insulin (B600854) secretagogue, is a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic efficacy is intrinsically linked to its solid-state properties, particularly its crystalline structure. The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms, holds significant implications for the pharmaceutical industry. Different polymorphs of an active pharmaceutical ingredient (API) can exhibit variations in crucial physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. Therefore, a comprehensive understanding and control of the polymorphic landscape of mitiglinide calcium hydrate are paramount for ensuring consistent product quality, therapeutic performance, and regulatory compliance.

This technical guide provides a detailed overview of the known crystalline forms of mitiglinide calcium hydrate, their characterization data, and the experimental methodologies employed for their analysis. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and formulation of this important antidiabetic agent.

Polymorphic Forms of Mitiglinide Calcium Hydrate

Currently, two primary crystalline forms of mitiglinide calcium have been identified in the public domain: a dihydrate form and a novel crystalline form.

Mitiglinide Calcium Dihydrate

The dihydrate is a commonly referenced form of mitiglinide calcium. While comprehensive public data is limited, its identity is confirmed through various chemical databases.

Novel Crystal Form

A Chinese patent (CN103864669A) discloses a novel crystalline form of mitiglinide calcium, reported to have improved bioavailability and stability compared to the dihydrate form[1].

Quantitative Data Presentation

The following tables summarize the available quantitative data for the known crystalline forms of mitiglinide calcium hydrate.

Table 1: X-ray Powder Diffraction (XRPD) Data

| Crystal Form | Characteristic 2θ Peaks (°) |

| Novel Crystal Form | ~5.40, ~17.24[1] |

| Dihydrate Form | Data not publicly available |

Note: A complete XRPD pattern with a full list of peaks and relative intensities for the novel crystal form and the dihydrate form is not currently available in the public domain.

Table 2: Differential Scanning Calorimetry (DSC) Data

| Crystal Form | Thermal Events | Enthalpy |

| Novel Crystal Form | Small endothermic peak at ~169.09°C; Sharp endothermic peak at ~229.73°C | ~13.28 J/g for the 229.73°C peak[1] |

| Dihydrate Form | Melting point reported in the range of 179-185°C | Data not publicly available |

Note: Complete DSC thermograms showing onset temperatures and detailed thermal behavior are not publicly available.

Table 3: Infrared (IR) Spectroscopy Data

| Crystal Form | Characteristic Absorption Bands (cm⁻¹) |

| Novel Crystal Form | 2926.2, 2853.7, 1621.2, 1555.9, 1446.9, 1334.9[1] |

| Dihydrate Form | Data not publicly available |

Note: Full IR spectra for comparative analysis are not publicly available.

Table 4: Thermogravimetric Analysis (TGA) Data

| Crystal Form | Weight Loss (%) | Temperature Range (°C) |

| Novel Crystal Form | Data not publicly available | Data not publicly available |

| Dihydrate Form | Data not publicly available | Data not publicly available |

Note: TGA data is crucial for confirming the hydration state and thermal stability of the different forms, but this information is not currently in the public domain.

Experimental Protocols

Detailed, replicable experimental protocols for the preparation and characterization of specific mitiglinide calcium hydrate polymorphs are not fully available in the public literature. The following sections provide generalized methodologies for the key experiments cited, based on standard pharmaceutical analysis practices.

Preparation of Crystalline Forms

Novel Crystal Form: A patented method describes the preparation of the novel crystal form by dissolving mitiglinide calcium in an organic solvent, heating the solution to a molten state, and subsequently removing the solvent. Preferred organic solvents include methanol (B129727) or ethanol. The solvent can be removed by techniques such as distillation, reduced pressure concentration, lyophilization, or evaporation[1].

Dihydrate Form: The dihydrate form is typically obtained through crystallization from an aqueous solution. A general procedure involves dissolving the mitiglinide free acid in an aqueous solution of sodium hydroxide, followed by the addition of a calcium chloride solution to precipitate the calcium salt. The resulting solid is then collected and dried[2]. Recrystallization from an alcohol-water mixture can be employed for purification[2].

X-ray Powder Diffraction (XRPD)

Objective: To identify crystalline phases and obtain information about the crystal structure of the material.

Methodology:

-

Sample Preparation: A small amount of the powdered sample (typically 10-50 mg) is gently packed into a sample holder. The surface of the sample should be smooth and level with the holder's surface to minimize preferred orientation effects.

-

Instrument Setup: An X-ray diffractometer equipped with a copper (Cu) Kα radiation source is commonly used. The instrument is calibrated using a standard reference material.

-

Data Collection: The sample is scanned over a 2θ range, typically from 2° to 40°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed to identify the positions and relative intensities of the diffraction peaks. These are then compared to reference patterns of known polymorphs.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the material, such as melting, crystallization, and solid-solid transitions.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified reference standards (e.g., indium).

-

Thermal Program: The sample is heated at a constant rate, typically 10°C/min, under a nitrogen purge. The heat flow to the sample is measured relative to an empty reference pan.

-

Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to determine the onset temperature, peak temperature, and enthalpy of any thermal events.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature, which is useful for determining the water content in hydrates and assessing thermal stability.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a TGA pan.

-

Instrument Setup: The TGA instrument is calibrated for mass and temperature.

-

Thermal Program: The sample is heated at a constant rate, typically 10°C/min, under a controlled atmosphere (e.g., nitrogen).

-

Data Analysis: The resulting thermogram, a plot of mass versus temperature, is analyzed to determine the percentage of weight loss at different temperature ranges, corresponding to the loss of water or decomposition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum of the sample, which provides information about the chemical bonds and functional groups present. Different polymorphs can exhibit subtle differences in their IR spectra due to variations in the crystalline environment.

Methodology:

-

Sample Preparation: The sample is typically prepared as a potassium bromide (KBr) pellet. A small amount of the sample is mixed with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the sample is placed directly on the ATR crystal.

-

Data Collection: The sample is placed in the IR beam of an FTIR spectrometer, and the spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed to identify the characteristic absorption bands.

Mandatory Visualizations

Signaling Pathway of Mitiglinide

Mitiglinide exerts its glucose-lowering effect by stimulating insulin secretion from pancreatic β-cells. This process is initiated by the binding of mitiglinide to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane.

Experimental Workflow for Polymorph Characterization

The characterization of mitiglinide calcium hydrate polymorphs involves a series of analytical techniques to elucidate their solid-state properties.

Conclusion

The study of the crystal polymorphism of mitiglinide calcium hydrate is a critical aspect of its pharmaceutical development. This guide has summarized the currently available information on its known crystalline forms, highlighting the existence of a dihydrate and a novel, potentially more stable and bioavailable, crystal form. While the publicly available data is not exhaustive, the provided characterization parameters and generalized experimental protocols offer a foundational understanding for researchers in this field. Further investigation is warranted to fully elucidate the complete polymorphic landscape of mitiglinide calcium hydrate, including the potential for other polymorphs and an amorphous form, and to understand the interconversion pathways between these forms. Such knowledge will be instrumental in the development of robust and effective drug products containing mitiglinide calcium hydrate.

References

Mitiglinide's Selective Affinity for Sulfonylurea Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitiglinide (B115668), a benzylsuccinic acid derivative, is a short-acting insulin (B600854) secretagogue used in the management of type 2 diabetes mellitus. Its therapeutic effect is mediated through the inhibition of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. This guide provides an in-depth technical overview of mitiglinide's binding affinity to the different subtypes of the sulfonylurea receptor (SUR), the regulatory subunit of the K-ATP channel. It details the quantitative binding data, the experimental protocols used to determine these affinities, and the downstream signaling cascade leading to insulin secretion.

Introduction to Mitiglinide and Sulfonylurea Receptors

Mitiglinide belongs to the meglitinide (B1211023) class of antidiabetic drugs. Its primary mechanism of action involves the closure of K-ATP channels in pancreatic β-cells, which leads to cell membrane depolarization, calcium influx, and subsequent exocytosis of insulin. The K-ATP channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory SUR subunits.

There are three main subtypes of the SUR protein, each with distinct tissue distributions and physiological roles:

-

SUR1: Predominantly found in pancreatic β-cells, forming the K-ATP channel with Kir6.2. It is the primary target for sulfonylurea and meglitinide drugs to stimulate insulin secretion.

-

SUR2A: The main subtype in cardiac and skeletal muscle, where it associates with Kir6.2.

-

SUR2B: Found in smooth muscle and other tissues, also complexing with Kir6.2.

The selectivity of a drug for these SUR subtypes is a critical determinant of its therapeutic window and potential side effects. High selectivity for SUR1 is desirable for an insulin secretagogue to minimize off-target effects on the cardiovascular system.

Quantitative Binding Affinity of Mitiglinide

The binding affinity of mitiglinide to the different SUR subtypes has been quantified using various experimental techniques, most notably electrophysiological patch-clamp studies and competitive radioligand binding assays. The data consistently demonstrates a significantly higher affinity of mitiglinide for the pancreatic SUR1 subtype compared to the cardiovascular and smooth muscle subtypes, SUR2A and SUR2B.

| Drug | SUR Subtype | IC50 Value | Experimental System | Reference |

| Mitiglinide | Kir6.2/SUR1 | ~100 nM | COS-1 cells | [1] |

| Mitiglinide | Kir6.2/SUR2A | >10 µM | COS-1 cells | [1] |

| Mitiglinide | Kir6.2/SUR2B | >10 µM | COS-1 cells | [1] |

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway of Mitiglinide-Induced Insulin Secretion

Mitiglinide stimulates insulin secretion by mimicking the physiological effects of a high ATP/ADP ratio within the pancreatic β-cell. The binding of mitiglinide to the SUR1 subunit of the K-ATP channel initiates a cascade of events culminating in insulin release.[1][2][3][4]

Caption: Mitiglinide-induced insulin secretion pathway.

Experimental Protocols

The determination of mitiglinide's binding affinity to SUR subtypes relies on sophisticated laboratory techniques. Below are detailed methodologies for the key experiments cited.

Electrophysiological Analysis (Patch-Clamp)

The patch-clamp technique allows for the direct measurement of ion channel activity in cell membranes. For assessing mitiglinide's effect, the inside-out patch configuration is commonly used with cells expressing specific Kir6.2/SUR subtypes.

Methodology:

-

Cell Culture and Transfection: COS-1 cells are cultured and transiently transfected with plasmids encoding Kir6.2 and the desired SUR subtype (SUR1, SUR2A, or SUR2B).

-

Patch-Clamp Recording:

-

Micropipettes with a resistance of 1-3 MΩ are filled with a pipette solution (e.g., 140 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.4).

-

A high-resistance seal ("giga-seal") is formed between the micropipette and the membrane of a transfected cell.

-

The patch of membrane is then excised to achieve the inside-out configuration, exposing the intracellular side of the membrane to the bath solution.

-

The membrane potential is held constant (e.g., -60 mV).

-

-

Drug Application: The bath solution is rapidly exchanged with solutions containing varying concentrations of mitiglinide.

-

Data Acquisition and Analysis: The resulting potassium currents are recorded and analyzed. The concentration of mitiglinide that causes a 50% reduction in the K-ATP channel current is determined as the IC50 value.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (mitiglinide) to compete with a radiolabeled ligand for binding to the target receptor. As mitiglinide does not have a readily available radiolabeled form for this purpose, a competitive assay using a radiolabeled sulfonylurea, such as [³H]glibenclamide, is employed.

Methodology:

-

Membrane Preparation:

-

Cells expressing the SUR subtype of interest are harvested and homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Binding Assay:

-

In a series of tubes or a microplate, a constant concentration of the radioligand (e.g., [³H]glibenclamide) and a fixed amount of the membrane preparation are added.

-

Increasing concentrations of unlabeled mitiglinide are added to the tubes.

-

Control tubes are included to determine total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

-

Incubation: The mixture is incubated at a specific temperature for a set duration to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are then plotted as the percentage of specific binding versus the log concentration of mitiglinide. The IC50 value is determined from this curve, and the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The high binding affinity and selectivity of mitiglinide for the pancreatic SUR1 subtype over SUR2A and SUR2B underscore its targeted mechanism of action. This selectivity is crucial for its clinical efficacy in stimulating mealtime insulin secretion while minimizing the potential for adverse cardiovascular effects associated with non-selective K-ATP channel blockers. The experimental protocols detailed in this guide, including patch-clamp electrophysiology and competitive radioligand binding assays, are fundamental techniques for characterizing the pharmacological profile of insulin secretagogues and for the development of new therapeutic agents for type 2 diabetes.

References

- 1. Mitiglinide | C19H25NO3 | CID 121891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Mitiglinide Calcium Hydrate? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Characterization of the action of S 21403 (mitiglinide) on insulin secretion and biosynthesis in normal and diabetic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacodynamics of Mitiglinide's insulinotropic effect

An In-depth Technical Guide on the Pharmacodynamics of Mitiglinide's Insulinotropic Effect

Introduction

Mitiglinide (B115668) is a rapid-acting oral hypoglycemic agent belonging to the meglitinide (B1211023) class of drugs.[1] It is a benzylsuccinic acid derivative developed for the management of type 2 diabetes mellitus, specifically to control postprandial hyperglycemia.[2][3] The primary therapeutic action of mitiglinide is to stimulate insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner.[4] Its pharmacodynamic profile is characterized by a rapid onset and short duration of action, which mimics the physiological pattern of early-phase insulin release in response to a meal.[1][5] This guide provides a detailed technical overview of the molecular mechanisms, quantitative parameters, and experimental methodologies related to the insulinotropic effect of mitiglinide.

Core Mechanism of Action

The insulinotropic effect of mitiglinide is mediated through its interaction with the ATP-sensitive potassium (KATP) channels on the plasma membrane of pancreatic β-cells.[6][7][8] This process involves a well-defined signaling cascade leading to the exocytosis of insulin.

Molecular Target: The Pancreatic KATP Channel

The primary molecular target for mitiglinide is the pancreatic β-cell KATP channel.[9] This channel is a hetero-octameric protein complex composed of:

-

Four pore-forming subunits: These are inwardly rectifying potassium channel subunits, Kir6.2.[10][11]

-

Four regulatory sulfonylurea receptor 1 (SUR1) subunits: These subunits belong to the ATP-binding cassette (ABC) transporter family and serve as the binding site for insulin secretagogues like sulfonylureas and glinides.[10][11][12]

Mitiglinide exhibits a high degree of selectivity for the pancreatic KATP channel (Kir6.2/SUR1) over isoforms found in cardiac muscle (Kir6.2/SUR2A) and smooth muscle (Kir6.2/SUR2B).[2][13][14]

Signaling Pathway of Insulin Secretion

The binding of mitiglinide to the SUR1 subunit initiates a sequence of events that culminates in insulin release:

-

KATP Channel Inhibition: Mitiglinide binds to a specific site on the SUR1 subunit, often referred to as the 'A-site', which it shares with other insulin secretagogues like glibenclamide.[10][11] This binding event inhibits the channel's activity, closing the potassium pore and reducing K+ efflux from the β-cell.[6][7]

-

Membrane Depolarization: The reduction in outward potassium current leads to the depolarization of the β-cell plasma membrane.[10][11]

-

Calcium Influx: Membrane depolarization triggers the opening of voltage-gated calcium channels (VGCCs).[7][10] This allows for a rapid influx of extracellular Ca2+ into the cytoplasm.[3][15]

-

Insulin Exocytosis: The resulting increase in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing secretory granules.[7][16] Elevated Ca2+ levels activate downstream signaling pathways that facilitate the fusion of these granules with the plasma membrane, releasing insulin into the bloodstream.[16][17]

The following diagram illustrates this signaling cascade.

Quantitative Pharmacodynamic Data

The interaction of mitiglinide with its target and its effect on insulin secretion have been quantified in various experimental systems.

KATP Channel Binding Affinity and Inhibition

Mitiglinide's high affinity and selectivity for the pancreatic β-cell KATP channel (Kir6.2/SUR1) are demonstrated by its low half-maximal inhibitory concentration (IC50) values compared to other KATP channel subtypes.

| Parameter | Channel Subtype | Value | Experimental System | Reference |

| IC50 (Channel Inhibition) | Kir6.2/SUR1 | ~4 nM (high-affinity) | Xenopus oocytes | [13] |

| Kir6.2/SUR1 | 100 nM | COS-1 cells | [9][14] | |

| Kir6.2/SUR2A (Cardiac) | 3.2 µM | Xenopus oocytes | [13] | |

| Kir6.2/SUR2B (Smooth Muscle) | ~5 µM | Xenopus oocytes | [13] | |

| IC50 (Competitive Binding) | SUR1 ([3H]-glibenclamide displacement) | 13 nM | HIT-15 cell microsomes | [10][13] |

| SUR1 ([3H]-glibenclamide displacement) | 280 nM | COS-1 cells | [14] |

Glucose-Dependent Amplification of Insulin Secretion

Mitiglinide's effect is glucose-dependent, meaning it is most effective at stimulating insulin secretion when blood glucose levels are elevated, which is a desirable characteristic for a postprandial agent.

| Mitiglinide Conc. | Glucose Conc. | Effect on Insulin Secretion (Normal Rat Islets) | Reference |

| 0.1 µM - 1 µM | Basal (3.3 mM) | Minimal effect | [4] |

| 0.1 µM | Stimulatory (8.3 & 16.7 mM) | ~1.6-fold amplification | [4] |

| 1 µM | Stimulatory (8.3 mM) | ~2.0-fold amplification | [4] |

| 1 µM | Stimulatory (16.7 mM) | ~1.8-fold amplification | [4] |

| 10 µM | Absence of Glucose | Induces insulin release | [4] |

| 10 µM | Stimulatory (16.7 mM) | Markedly amplifies secretion (from 37.4 to 81.5 µU islet⁻¹) | [4] |

Key Experimental Protocols

The characterization of mitiglinide's pharmacodynamics relies on specific in-vitro methodologies.

Electrophysiological Analysis of KATP Channel Activity

This protocol is used to directly measure the inhibitory effect of mitiglinide on KATP channel currents.

-

Cell Preparation: Xenopus oocytes or mammalian cells (e.g., COS-1, HEK293) are transfected with cDNAs encoding the human Kir6.2 and SUR1 subunits to heterologously express functional KATP channels.[10][13]

-

Recording Configuration: Macroscopic currents are recorded from the cells using the patch-clamp technique, typically in the "inside-out" configuration.[13][14] This allows the intracellular surface of the cell membrane to be exposed to the bath solution, enabling direct application of mitiglinide.

-

Solutions:

-

Pipette and Bath Solution (e.g., KINT buffer): Contains high potassium to measure outward K+ currents. A typical composition is (in mM): 140 KCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.4.[10]

-

-

Experimental Procedure:

-

A gigaohm seal is formed between the patch pipette and the cell membrane.

-

The patch of membrane is excised to achieve the inside-out configuration.

-

A baseline KATP current is recorded at a fixed membrane potential (e.g., +60 mV).[10]

-

Mitiglinide, dissolved in the bath solution at various concentrations, is perfused over the intracellular face of the membrane patch.

-

The resulting inhibition of the KATP current is measured, and dose-response curves are generated to calculate the IC50 value.[14]

-

The following diagram outlines the workflow for this experiment.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. [Pharmacological and clinical profile of mitiglinide calcium hydrate (Glufast), a new insulinotropic agent with rapid onset] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitiglinide: KAD 1229, S 21403 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the action of S 21403 (mitiglinide) on insulin secretion and biosynthesis in normal and diabetic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitiglinide: a novel agent for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Mitiglinide | C19H25NO3 | CID 121891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Mitiglinide Calcium Hydrate? [synapse.patsnap.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Structural Insights Into the High Selectivity of the Anti-Diabetic Drug Mitiglinide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. Effects of mitiglinide (S 21403) on Kir6.2/SUR1, Kir6.2/SUR2A and Kir6.2/SUR2B types of ATP-sensitive potassium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The effects of mitiglinide (KAD-1229), a new anti-diabetic drug, on ATP-sensitive K+ channels and insulin secretion: comparison with the sulfonylureas and nateglinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Potentiation of Calcium Influx and Insulin Secretion in Pancreatic Beta Cell by the Specific TREK-1 Blocker Spadin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of insulin exocytosis by calcium-dependent protein kinase C in beta cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mitochondrial activation directly triggers the exocytosis of insulin in permeabilized pancreatic beta-cells - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Architecture of Mitiglinide's Antidiabetic Efficacy: A Technical Guide to its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitiglinide (B115668), a rapid-acting insulin (B600854) secretagogue, represents a key therapeutic option for the management of type 2 diabetes mellitus, particularly for controlling postprandial hyperglycemia. Its clinical efficacy is intrinsically linked to its specific molecular structure, which dictates its interaction with the ATP-sensitive potassium (KATP) channels in pancreatic β-cells. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of Mitiglinide, detailing its mechanism of action, binding site interactions, and the impact of structural modifications on its pharmacological profile. Quantitative data from preclinical and clinical studies are summarized, and detailed protocols for key experimental assays are provided to facilitate further research and development in this area.

Introduction

Mitiglinide is a benzylsuccinic acid derivative belonging to the meglitinide (B1211023) class of oral antidiabetic agents.[1] Unlike sulfonylureas, Mitiglinide has a rapid onset and short duration of action, which mimics the physiological insulin release in response to a meal.[2] This pharmacological profile makes it particularly effective in reducing postprandial glucose excursions with a lower risk of hypoglycemia compared to longer-acting secretagogues.[2] The therapeutic action of Mitiglinide is mediated through its high-affinity and selective binding to the sulfonylurea receptor 1 (SUR1) subunit of the pancreatic β-cell KATP channel.[2][3] This guide delves into the molecular intricacies governing this interaction and the consequent physiological response.

Mechanism of Action: Targeting the Pancreatic KATP Channel

The primary mechanism of action of Mitiglinide involves the inhibition of the KATP channel in pancreatic β-cells.[3] This channel is a hetero-octameric complex composed of four pore-forming Kir6.2 subunits and four regulatory SUR1 subunits.[3]

The signaling pathway is as follows:

-

Binding to SUR1: Mitiglinide binds to a specific site on the SUR1 subunit of the KATP channel.[3]

-

KATP Channel Closure: This binding event induces a conformational change in the channel complex, leading to its closure.[3]

-

Membrane Depolarization: The closure of the KATP channel prevents the efflux of potassium ions (K+), causing the β-cell membrane to depolarize.[3]

-

Calcium Influx: Depolarization activates voltage-gated calcium channels (VGCCs), resulting in an influx of calcium ions (Ca2+) into the cell.[3]

-

Insulin Exocytosis: The elevated intracellular Ca2+ concentration triggers the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin into the bloodstream.[3]

References

Mitiglinide's Impact on Pancreatic β-Cell Electrophysiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the electrophysiological effects of mitiglinide (B115668) on pancreatic β-cells. Mitiglinide, a meglitinide (B1211023) analogue, is a rapid-acting insulin (B600854) secretagogue used in the management of type 2 diabetes mellitus. Its therapeutic effect is primarily mediated by its interaction with the ATP-sensitive potassium (KATP) channels in pancreatic β-cells, leading to a cascade of events that culminates in insulin exocytosis.

Core Mechanism of Action: KATP Channel Inhibition

Mitiglinide exerts its primary effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the pancreatic β-cell KATP channel, a hetero-octameric complex formed by four Kir6.2 pore-forming subunits and four SUR1 regulatory subunits. This binding event inhibits the channel's activity, reducing the outward flow of potassium ions.[1][2][3][4] The consequent decrease in potassium permeability leads to the depolarization of the β-cell membrane.[1][2] This depolarization activates voltage-dependent calcium channels (VDCCs), resulting in an influx of extracellular calcium.[1][2] The subsequent rise in intracellular calcium concentration ([Ca2+]i) is the primary trigger for the exocytosis of insulin-containing granules.[1][2][3]

Quantitative Analysis of Mitiglinide's Effects

The following tables summarize the key quantitative data regarding mitiglinide's interaction with KATP channels and its impact on insulin secretion.

Table 1: Inhibitory Concentration (IC50) of Mitiglinide on KATP Channel Subtypes

| KATP Channel Subtype | Cell Type | IC50 (nM) | Reference |

| Kir6.2/SUR1 (pancreatic β-cell type) | COS-1 cells | 100 | [5] |

| Kir6.2/SUR1 | Xenopus oocytes | 4 | [1] |

| Kir6.2/SUR2A (cardiac type) | COS-1 cells | >10,000 | [5] |

| Kir6.2/SUR2A | Xenopus oocytes | 3,000 | [1] |

| Kir6.2/SUR2B (smooth muscle type) | COS-1 cells | >10,000 | [5] |

| Kir6.2/SUR2B | Xenopus oocytes | 5,000 | [1] |

Table 2: Mitiglinide's Efficacy in Displacing [3H]glibenclamide from SUR1

| Cell Type | IC50 (nM) | Reference |

| HIT-T15 cells (hamster insulinoma) | 13 | |

| COS-1 cells expressing SUR1 | 280 | [5] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling cascade initiated by mitiglinide and a typical experimental workflow for its electrophysiological characterization.

References

- 1. Effects of mitiglinide (S 21403) on Kir6.2/SUR1, Kir6.2/SUR2A and Kir6.2/SUR2B types of ATP-sensitive potassium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Electrophysiology of the β-Cell Based on Single Transmembrane Protein Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ionbiosciences.com [ionbiosciences.com]

A Comprehensive Technical Guide on the Pharmacokinetics and Metabolism of Mitiglinide in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the preclinical pharmacokinetics and metabolism of Mitiglinide (B115668), a rapid-acting insulin (B600854) secretagogue for the treatment of type 2 diabetes. The document collates available quantitative pharmacokinetic data from key preclinical species, details the experimental methodologies employed in these studies, and outlines the known metabolic pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the development and study of antidiabetic agents.

Introduction

Mitiglinide is a benzylsuccinic acid derivative that belongs to the meglitinide (B1211023) class of antidiabetic drugs.[1] Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells by closing ATP-sensitive potassium (K-ATP) channels.[2] This action is glucose-dependent, mimicking the physiological postprandial insulin release and thereby primarily targeting postprandial hyperglycemia.[3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Mitiglinide in preclinical models is crucial for predicting its pharmacokinetic profile and metabolic fate in humans, as well as for designing toxicology and efficacy studies.

Pharmacokinetics in Preclinical Models

Preclinical pharmacokinetic studies of Mitiglinide have been conducted in various animal models to characterize its absorption, distribution, and elimination profile. The available quantitative data from these studies are summarized below.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of Mitiglinide in preclinical species following oral administration.

Table 1: Pharmacokinetic Parameters of Mitiglinide in Wistar Rats

| Parameter | Value (Mean ± SD) | Units | Dose | Reference |

| Cmax | 8.26 ± 2.37 | mg/L | 20 mg/kg | [4] |

| Tmax | 1.0 | h | 20 mg/kg | [4] |

| AUC(0-t) | 28.75 ± 4.01 | mg·h/L | 20 mg/kg | [4] |

| T½ | 1.84 | h | 20 mg/kg | [4] |

Note: The data presented is for a Mitiglinide suspension. A microemulsion formulation showed increased bioavailability.[4]

Pharmacokinetic Data in Other Species:

Metabolism of Mitiglinide

The biotransformation of Mitiglinide is a critical aspect of its disposition. The primary metabolic pathway identified in preclinical studies is glucuronidation.

Metabolic Pathways

Mitiglinide undergoes phase II metabolism, primarily through carboxyl-linked glucuronidation.[5] This process involves the conjugation of glucuronic acid to the carboxylic acid moiety of the Mitiglinide molecule, which increases its water solubility and facilitates its excretion.

The metabolic activity for Mitiglinide carboxyl-glucuronidation in liver microsomes has been shown to vary across species, with the rank order of activity being: rabbit > dog > rat > human.[5]

The specific UDP-glucuronosyltransferase (UGT) isoforms responsible for this reaction in humans have been identified as UGT1A3 and UGT2B7.[5] While the specific isoforms in preclinical species have not been fully elucidated in the reviewed literature, the differences in metabolic rates suggest species-specific contributions of various UGTs.

A detailed profile of all metabolites in the plasma, urine, and bile of preclinical models is not extensively documented in the available literature.

Signaling and Metabolic Workflow

The following diagrams illustrate the mechanism of action of Mitiglinide and a general workflow for its pharmacokinetic analysis.

Experimental Protocols

Detailed experimental protocols are essential for the replication and interpretation of pharmacokinetic and metabolism studies. The following sections outline typical methodologies based on the reviewed literature.

Animal Models and Dosing

-

Species: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies.[4][6]

-

Housing: Animals are typically housed in controlled environments with free access to food and water, except for fasting periods before dosing.

-

Dosing: Mitiglinide is administered orally via gavage.[4][7] The drug is often prepared as a suspension. For the study in Wistar rats that yielded the data in Table 1, a dose of 20 mg/kg was used.[4]

Sample Collection

-

Blood Sampling: Blood samples are collected at multiple time points post-dosing to characterize the concentration-time profile. Common sampling sites in rats include the subclavian vein.[6] To avoid excessive blood loss from a single animal, automated blood sampling systems can be employed.[8] Typically, 200-250 µL of blood is collected at each time point.[6]

-

Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin) and then centrifuged to separate the plasma. The resulting plasma is stored frozen (e.g., at -80°C) until analysis.[8]

Bioanalytical Method

-

Technique: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a sensitive and selective method for the quantitative determination of Mitiglinide in plasma.[9][10]

-

Sample Preparation:

-

Protein Precipitation: A common method for sample clean-up involves protein precipitation with a solvent like methanol (B129727).[11]

-

Liquid-Liquid Extraction: An alternative method is liquid-liquid extraction using a solvent such as diethyl ether.[10]

-

-

Chromatography:

-

Column: A C18 column is typically used for separation.[10]

-

Mobile Phase: A common mobile phase consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate).[10]

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is often used.

-

Detection: Multiple reaction monitoring (MRM) is employed for selective and sensitive detection of Mitiglinide and an internal standard.[10]

-

Discussion and Conclusion

The preclinical pharmacokinetic profile of Mitiglinide in rats is characterized by rapid absorption and elimination.[4] The primary route of metabolism is through glucuronidation, a common pathway for drugs containing a carboxylic acid moiety.[5] Species differences in the rate of this metabolic process have been observed in vitro, which should be a consideration when extrapolating preclinical data to humans.[5]

A significant gap in the publicly available literature is the lack of comprehensive in vivo pharmacokinetic data for Mitiglinide in non-rodent species such as dogs and monkeys. While in vitro metabolism data provides some comparative insights, the absence of in vivo ADME studies in these species limits a complete understanding of the cross-species pharmacokinetics.

This technical guide has summarized the currently available information on the preclinical pharmacokinetics and metabolism of Mitiglinide. The provided data and protocols can serve as a valuable resource for researchers in the field of diabetes drug development. Further studies, particularly in non-rodent species, would be beneficial to build a more complete preclinical profile of this important antidiabetic agent.

References

- 1. A comparative study of the pharmacokinetics of traditional and automated dosing/blood sampling systems using gabapentin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Characterization of the action of S 21403 (mitiglinide) on insulin secretion and biosynthesis in normal and diabetic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation, in vitro and in vivo evaluation of a novel mitiglinide microemulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carboxyl-glucuronidation of mitiglinide by human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]

- 7. mdpi.com [mdpi.com]

- 8. currentseparations.com [currentseparations.com]

- 9. Pharmacokinetic and pharmacodynamic modeling of oral mitiglinide on glucose lowering in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative determination of mitiglinide in human plasma by ultra-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Development of KAD-1229 (Mitiglinide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of KAD-1229, also known as Mitiglinide (B115668). Mitiglinide is a rapid-acting insulin (B600854) secretagogue of the meglitinide (B1211023) class, developed by Kissei Pharmaceutical and approved in Japan for the treatment of type 2 diabetes mellitus. This document details the preclinical and clinical development of Mitiglinide, including its pharmacological profile, pharmacokinetic properties, and clinical efficacy. Key experimental protocols that were instrumental in elucidating its mechanism of action are described in detail, and quantitative data are summarized in structured tables. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the core scientific principles underlying Mitiglinide's therapeutic effect.

Introduction: The Emergence of a Novel Insulin Secretagogue

The management of type 2 diabetes mellitus (T2DM) necessitates effective control of postprandial hyperglycemia, a key contributor to the overall glycemic burden and long-term complications. In the quest for therapies that mimic the physiological insulin response to meals, the meglitinide class of drugs emerged as a significant advancement. KAD-1229, or Mitiglinide, was discovered and developed by Kissei Pharmaceutical as a novel benzylsuccinic acid derivative belonging to this class.[1][2] Unlike sulfonylureas, Mitiglinide offers a rapid onset and short duration of action, making it particularly suitable for controlling mealtime glucose excursions.[3][4]

The development of Mitiglinide was driven by the need for a glucose-lowering agent with a favorable safety profile, particularly concerning the risk of hypoglycemia. Its unique chemical structure and selective action on pancreatic β-cells set it apart from other insulin secretagogues. This guide will delve into the scientific journey of Mitiglinide, from its initial discovery to its establishment as a therapeutic agent.

Discovery and Development Timeline

Mitiglinide, identified by the code KAD-1229, was synthesized and developed by Kissei Pharmaceutical Co., Ltd. in Japan.[5] The development program aimed to create a postprandial glucose regulator with a rapid onset and short duration of action.

-

Preclinical Development: Extensive in vitro and in vivo studies were conducted to characterize the pharmacological and toxicological profile of KAD-1229. These studies established its mechanism of action on ATP-sensitive potassium (KATP) channels and demonstrated its efficacy in animal models of diabetes.

-

Clinical Development:

-

Phase I trials in healthy volunteers established the safety, tolerability, and pharmacokinetic profile of Mitiglinide.[4][6]

-

Phase II trials evaluated the efficacy and dose-response of Mitiglinide in patients with T2DM, demonstrating significant reductions in postprandial glucose and HbA1c levels.

-

Phase III trials confirmed the long-term efficacy and safety of Mitiglinide in a larger patient population, leading to its regulatory approval.[7]

-

-

Regulatory Approval and Post-Marketing: Mitiglinide was approved for the treatment of T2DM in Japan. Post-marketing surveillance and further clinical studies have continued to evaluate its role in diabetes management, including in combination with other antidiabetic agents.

Mechanism of Action: Selective Blockade of Pancreatic KATP Channels

Mitiglinide exerts its glucose-lowering effect by stimulating insulin secretion from pancreatic β-cells. Its primary molecular target is the ATP-sensitive potassium (KATP) channel, a complex of two proteins: the inward-rectifier potassium channel subunit Kir6.2 and the sulfonylurea receptor 1 (SUR1).[7][8]

The binding of Mitiglinide to the SUR1 subunit of the KATP channel induces its closure. This inhibition of potassium efflux leads to depolarization of the β-cell membrane. The change in membrane potential activates voltage-dependent calcium channels, resulting in an influx of extracellular calcium. The subsequent rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, leading to a rapid and glucose-dependent release of insulin into the bloodstream.[7][8]

A key feature of Mitiglinide is its high selectivity for the pancreatic β-cell KATP channel (Kir6.2/SUR1) over KATP channels found in other tissues, such as cardiac and smooth muscle (Kir6.2/SUR2A and Kir6.2/SUR2B).[8] This selectivity is thought to contribute to its favorable cardiovascular safety profile.

Signaling Pathway of Mitiglinide-Induced Insulin Secretion

Quantitative Data Summary

In Vitro Pharmacological Data

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ for KATP Channel Inhibition | |||